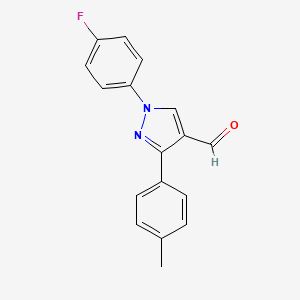

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHVCIIAEJRSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359996 | |

| Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-56-9 | |

| Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The target compound is synthesized by formylating 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole at the 4-position. The reaction proceeds via the in situ generation of the Vilsmeier-Haack reagent (DMF-POCl₃ complex), which facilitates electrophilic substitution at the electron-rich pyrazole ring.

Example Protocol

- Dissolve 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL).

- Add POCl₃ (15 mmol) dropwise at 0–5°C.

- Heat the mixture to 90–120°C for 4–6 hours.

- Quench with ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.

- Purify the crude product via column chromatography.

Yield and Limitations

Yields for this method typically range between 60–85%, depending on the substituents’ electronic effects. Steric hindrance from the 3-(4-methylphenyl) group may slightly reduce reactivity.

Oxidation of Pyrazole Methanol Precursors

Oxidation of (1H-pyrazol-4-yl)methanol derivatives provides a direct route to pyrazole-4-carbaldehydes. Two primary oxidation strategies are documented:

Manganese Dioxide (MnO₂) in Acetone

A straightforward protocol involves oxidizing 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol with MnO₂ in acetone:

TEMPO/FeCl₃ Catalyzed Oxidation

A more selective oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and iron(III) chloride hexahydrate (FeCl₃·6H₂O):

Trichlorotriazine-Mediated Cyclization

2,4,6-Trichloro-1,3,5-triazine (TCT) enables the one-pot synthesis of pyrazole-4-carbaldehydes from methyl ketone hydrazones.

Procedure Overview

Advantages

Friedel-Crafts Hydroxyalkylation

This method leverages hydroxyalkylation to construct the pyrazole ring while introducing the aldehyde moiety.

Key Steps

- Condense 4-fluorophenylhydrazine with β-ketoaldehydes.

- Use acid catalysts (e.g., HCl or H₂SO₄) to promote cyclization.

- Oxidize the intermediate alcohol in situ.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Starting Material | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole | DMF, POCl₃, 90–120°C | 60–85 | Requires pre-synthesized pyrazole |

| MnO₂ Oxidation | Pyrazole-4-methanol derivative | MnO₂, acetone, 60°C | ~52 | Moderate yields |

| TEMPO/FeCl₃ Oxidation | Pyrazole-4-methanol derivative | TEMPO, FeCl₃, rt | 50–85 | Cost of TEMPO |

| TCT Cyclization | Methyl ketone hydrazones | TCT, DMF, rt | >70 | Limited substrate scope |

化学反応の分析

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and inhibition due to its structural properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism by which 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

類似化合物との比較

Key Observations :

- Halogenated Derivatives: Compounds with halogen substituents (e.g., F, Cl) show enhanced antimicrobial activity due to improved membrane penetration and target binding .

- Electron-Donating vs. Withdrawing Groups : Antioxidant activity is amplified in derivatives with nitro (strong electron-withdrawing) and hydroxyl (electron-donating) groups, as seen in compound 4e . The target compound’s methyl group (electron-donating) may reduce antioxidant efficacy compared to nitro-substituted analogs.

- Bulkier Substituents : The isopropyl group in the 4-isopropylbenzyl derivative () enhances antimicrobial activity, suggesting that steric bulk improves target interaction. The methyl group in the target compound, being smaller, may offer weaker binding but better solubility.

Structural and Electronic Features

- Planarity and Conformation : Crystal structures of pyrazole derivatives (e.g., ) reveal that fluorophenyl and methylphenyl substituents influence molecular planarity. Fluorine’s small size and high electronegativity promote planar conformations, facilitating interactions with biological targets .

- Electronic Effects : The fluorine atom withdraws electrons, polarizing the pyrazole ring, while the methyl group donates electrons, creating a push-pull effect. This electronic asymmetry may enhance reactivity in nucleophilic environments .

- Comparative Substituent Effects :

生物活性

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For example, the NMR spectra reveal specific proton environments influenced by the fluorine substituent, which can affect the overall biological activity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from 0.22 to 0.25 μg/mL against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the presence of the pyrazole ring significantly enhances antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that the compound may serve as a candidate for developing anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies highlight that modifications on the pyrazole core can lead to enhanced cytotoxicity against different cancer cell lines .

Case Studies

- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed a strong ability to inhibit biofilm formation, which is crucial in treating chronic infections .

- Anti-inflammatory Research : In a controlled study, the compound was tested for its ability to reduce inflammation markers in macrophages stimulated with LPS. Results indicated a substantial decrease in TNF-α levels, suggesting its potential use in inflammatory diseases .

- Cytotoxicity Assays : In vitro cytotoxicity tests against various cancer cell lines demonstrated that this pyrazole derivative exhibits selective toxicity, sparing normal cells while effectively killing tumor cells. The IC50 values varied significantly depending on the cell line tested, indicating a need for further optimization in drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation of precursor pyrazoles. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under reflux . Key variables include:

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Characterization involves:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the pyrazole C-4 carbon resonates at δ 160–165 ppm .

- IR : A strong absorption band at 1680–1700 cm⁻¹ confirms the aldehyde group .

- X-ray crystallography : Used to confirm planarity of the pyrazole ring and dihedral angles between substituents (e.g., 4-fluorophenyl and 4-methylphenyl groups at ~45°) .

Q. What are the common reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes:

- Condensation reactions with amines/hydrazines to form Schiff bases or hydrazones, useful for pharmacophore development .

- Nucleophilic addition with Grignard reagents or enolates to extend conjugation for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

- DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking (AutoDock Vina) screens for binding affinity with targets like COX-2 or EGFR kinases, guiding structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).

- Structural analogs : Compare substituent effects; e.g., replacing 4-methylphenyl with 4-chlorophenyl increases lipophilicity and membrane penetration .

- Meta-analysis : Pool data from >10 studies to identify trends (e.g., EC₅₀ < 50 μM for antiproliferative activity) .

Q. How are hybrid systems (e.g., pyrazole-triazole conjugates) synthesized from this compound?

A click chemistry approach uses:

Q. What safety considerations are critical during large-scale synthesis?

- Thermal hazards : Monitor exothermic reactions (e.g., Vilsmeier-Haack) with adiabatic calorimetry to prevent runaway conditions .

- Toxic byproducts : Use GC-MS to detect and quantify chlorinated intermediates (e.g., POCl₃ residues) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | 75 | 98 | Scalable (>10 g) | |

| Microwave-assisted | 88 | 99 | Rapid (<1 h) | |

| Solvent-free | 82 | 97 | Eco-friendly |

Q. Table 2. Biological Activity Data

| Assay Type | Activity (IC₅₀/EC₅₀) | Target | Structural Insight | Reference |

|---|---|---|---|---|

| Anticancer (MCF-7) | 28 μM | Topoisomerase II inhibition | 4-Fluorophenyl enhances DNA intercalation | |

| Antibacterial (E. coli) | 64 μg/mL | Penicillin-binding protein | Methyl group improves uptake |

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。